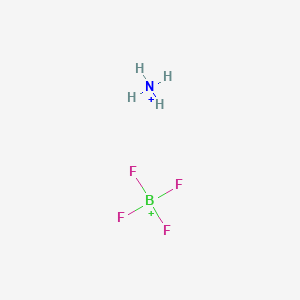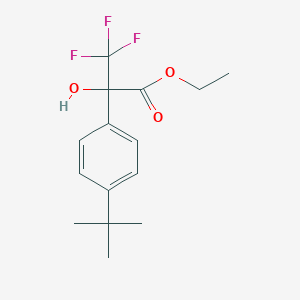![molecular formula C45H72O16 B12443591 (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6S,7S,8R,9R,12S,13S,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and careful control of reaction conditions to ensure the desired stereochemistry. Common synthetic routes may include:
Stepwise construction of the spirocyclic framework: This may involve cyclization reactions, such as Diels-Alder reactions or intramolecular cyclizations.
Introduction of hydroxyl groups: This can be achieved through oxidation reactions or the use of protecting groups to selectively introduce hydroxyl functionalities.
Stereoselective synthesis: Utilizing chiral catalysts or auxiliaries to control the stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This may involve:
Scaling up reactions: Ensuring that the reactions can be performed on a large scale without loss of efficiency.
Optimization of reaction conditions: Fine-tuning temperature, pressure, and solvent conditions to achieve the best results.
Purification techniques: Employing methods such as chromatography or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups or carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution reagents: Such as halogenating agents (e.g., PBr3) or esterifying agents (e.g., acetic anhydride).
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development or as a diagnostic tool.
Industry: As a specialty chemical in the production of high-value materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6S,7S,8R,9R,12S,13S,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol analogs: Compounds with similar structures but slight variations in functional groups or stereochemistry.
Other spirocyclic compounds: Molecules with similar spirocyclic frameworks but different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, stereochemistry, and spirocyclic framework, which may confer unique properties and activities compared to similar compounds.
Propiedades
Fórmula molecular |
C45H72O16 |
|---|---|
Peso molecular |
869.0 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43-,44-,45+/m1/s1 |
Clave InChI |
VNONINPVFQTJOC-YFOQWKTPSA-N |
SMILES isomérico |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC=C6[C@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)

![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)



![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
